Welcome to the BenchChem Online Store!
molecular formula C17H22N2O2 B7900147 1-Boc-4-(4'-Cyanophenyl)piperidine

1-Boc-4-(4'-Cyanophenyl)piperidine

Cat. No. B7900147
M. Wt: 286.37 g/mol
InChI Key: CHENFYPIKKZGGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09428502B2

Procedure details

Into a 500-mL three neck round-bottom flask, which was purged and maintained with an inert atmosphere of nitrogen, was placed a suspension of Zn (21.6 g, 330 mmol) in DMA (53 mL). A 7:5 v/v mixture of TMSCl/1,2-dibromoethane (5.8 mL) was added to the mixture drop-wise at a rate to maintain the temperature below 65° C. The mixture was stirred for an additional 10 min, then a solution of tert-butyl 4-iodopiperidine-1-carboxylate (68.7 g, 220 mmol) in DMA (122 mL) was added drop-wise at 40-45° C. and the mixture was stirred at the same temperature for 30 min. The mixture was cooled to room temperature and stirring was ceased to allow for the zinc powder to settle. Into another 500-mL round-bottom flask, which was purged and maintained with an inert atmosphere of nitrogen, was placed a mixture of 4-bromobenzonitrile (20 g, 110 mmol), CuI (2.1 g, 11 mmol), Pd(dppf)Cl2 (4.51 g, 5.5 mmol) and DMA (100 mL). The freshly prepared zinc reagent solution was decanted into an addition funnel and added drop-wise to the mixture at room temperature. The resulting mixture was stirred at 85° C. for 4 h, then cooled to 20° C. and diluted with methyl tert-butyl ether (500 mL) and carefully quenched with 1 M ammonium chloride (500 mL). The mixture was stirred at room temperature for 30 min and then filtered to remove solids. The organic layer was washed with saturated aqueous ammonium chloride (100 mL), followed by brine (3×100 mL), dried (Na2SO4), filtered, and concentrated under reduced pressure. The residue was purified by silica gel chromatography with ethyl acetate/petroleum ether (1:10) as the eluent to yield the title compound as a brown oil (20 g, crude) and used in the next step without additional purification.
Name
TMSCl 1,2-dibromoethane
Quantity
5.8 mL
Type
reactant
Reaction Step One
Quantity
68.7 g
Type
reactant
Reaction Step Two
Name
Quantity
122 mL
Type
solvent
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
CuI
Quantity
2.1 g
Type
catalyst
Reaction Step Three
Quantity
4.51 g
Type
catalyst
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
53 mL
Type
solvent
Reaction Step Four
Name
Quantity
21.6 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[Si](Cl)(C)C.BrCCBr.I[CH:11]1[CH2:16][CH2:15][N:14]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:13][CH2:12]1.Br[C:25]1[CH:32]=[CH:31][C:28]([C:29]#[N:30])=[CH:27][CH:26]=1>CC(N(C)C)=O.[Zn].[Cu]I.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[C:29]([C:28]1[CH:31]=[CH:32][C:25]([CH:11]2[CH2:16][CH2:15][N:14]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:13][CH2:12]2)=[CH:26][CH:27]=1)#[N:30] |f:0.1,7.8.9.10|

Inputs

Step One
Name
TMSCl 1,2-dibromoethane
Quantity
5.8 mL
Type
reactant
Smiles
C[Si](C)(C)Cl.BrCCBr
Step Two
Name
Quantity
68.7 g
Type
reactant
Smiles
IC1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
122 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=CC=C(C#N)C=C1
Name
CuI
Quantity
2.1 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
4.51 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Four
Name
Quantity
53 mL
Type
solvent
Smiles
CC(=O)N(C)C
Name
Quantity
21.6 g
Type
catalyst
Smiles
[Zn]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for an additional 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500-mL three neck round-bottom flask, which was purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
ADDITION
Type
ADDITION
Details
was added to the mixture drop-wise at a rate
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature below 65° C
STIRRING
Type
STIRRING
Details
the mixture was stirred at the same temperature for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
Into another 500-mL round-bottom flask, which was purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
CUSTOM
Type
CUSTOM
Details
The freshly prepared zinc reagent solution was decanted into an addition funnel
ADDITION
Type
ADDITION
Details
added drop-wise to the mixture at room temperature
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 85° C. for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C.
ADDITION
Type
ADDITION
Details
diluted with methyl tert-butyl ether (500 mL)
CUSTOM
Type
CUSTOM
Details
carefully quenched with 1 M ammonium chloride (500 mL)
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove solids
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous ammonium chloride (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography with ethyl acetate/petroleum ether (1:10) as the eluent

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)C1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.